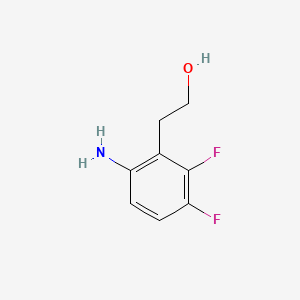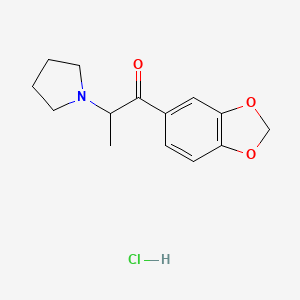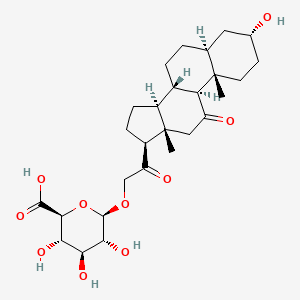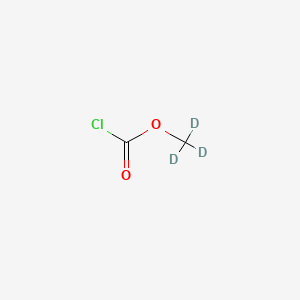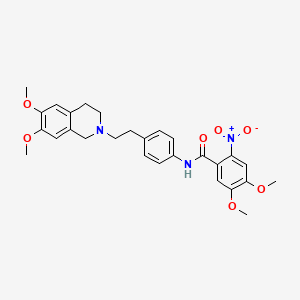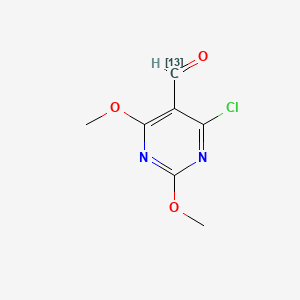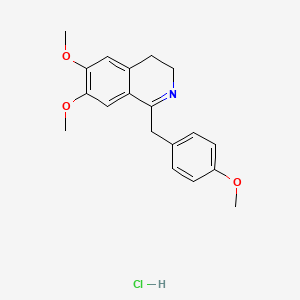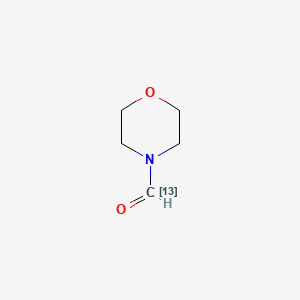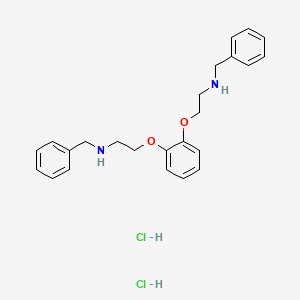
Bis(O-ethylbenzylamine) Catechol Dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(O-ethylbenzylamine) Catechol Dihydrochloride is a chemical compound with the molecular formula C24H30Cl2N2O2 . It is used in biochemical research .
Molecular Structure Analysis
The molecular weight of this compound is 449.41 . The molecular formula is C24H30Cl2N2O2 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 449.41 . More detailed physical and chemical properties were not found in the web search results.Aplicaciones Científicas De Investigación
1. Morphogen Electrochemically Triggered Self-Construction of Polymeric Films
Inspired by the adhesion mechanism of mussels, researchers have utilized catechol-based molecules, including bis(O-ethylbenzylamine) catechol dihydrochloride, for electrochemically triggered self-assembly of films. These films exhibit a unique spiky structure due to the use of bis-functionalized molecules and show potential for various surface coating applications (Maerten et al., 2015).
2. Cytotoxic Activity in Cancer Cell Lines
Research indicates that compounds containing ethylenediamine moieties, which are structurally similar to this compound, have shown cytotoxic activity against various cancer cell lines. These compounds exhibit potential as therapeutic agents for cancer treatment (Musa, Badisa, & Latinwo, 2014).
3. Synthesis of Potentially Carcinogenic Metabolites
Research on the synthesis of higher oxidized metabolites of polycyclic aromatic hydrocarbons, which can potentially include derivatives of this compound, suggests their role in carcinogenic pathways. These studies are crucial in understanding the mechanisms of carcinogenesis (Harvey et al., 1998).
4. Development of Novel Iron(III) Complexes
This compound has been studied in the development of new iron(III) complexes. These complexes serve as models for enzymes like catechol 1,2-dioxygenases, essential for various biological processes (Velusamy et al., 2003).
Propiedades
IUPAC Name |
N-benzyl-2-[2-[2-(benzylamino)ethoxy]phenoxy]ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2.2ClH/c1-3-9-21(10-4-1)19-25-15-17-27-23-13-7-8-14-24(23)28-18-16-26-20-22-11-5-2-6-12-22;;/h1-14,25-26H,15-20H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DERTWWFKLYRODE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCOC2=CC=CC=C2OCCNCC3=CC=CC=C3.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


